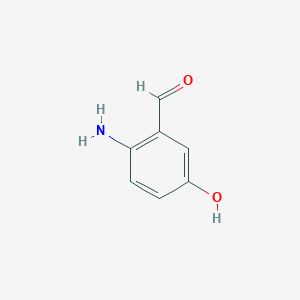

2-Amino-5-hydroxybenzaldehyde

Description

Significance of 2-Amino-5-hydroxybenzaldehyde in Organic and Medicinal Chemistry Research

2-Amino-5-hydroxybenzaldehyde is a key intermediate in the synthesis of a wide array of more complex organic molecules. jmchemsci.com Its molecular structure, featuring an aldehyde group, a primary amine, and a hydroxyl group on a benzene (B151609) ring, provides multiple reactive sites for chemical modifications. This trifunctional nature makes it a valuable precursor for the construction of various heterocyclic compounds and Schiff bases.

The aldehyde and amino groups are particularly amenable to condensation reactions, a cornerstone of synthetic organic chemistry. For instance, the reaction of 2-Amino-5-hydroxybenzaldehyde with primary amines readily forms Schiff bases, also known as imines. These Schiff bases are not only important in their own right but also serve as versatile intermediates for the synthesis of various biologically active compounds. nih.govjmchemsci.com The presence of the hydroxyl group can influence the electronic properties of the molecule and can be a key site for forming derivatives or coordinating with metal ions.

In medicinal chemistry, the significance of 2-Amino-5-hydroxybenzaldehyde lies in its utility as a building block for creating novel molecules with potential therapeutic properties. Researchers have explored its use in synthesizing compounds with anti-inflammatory and antimicrobial activities. jmchemsci.com The derivatives synthesized from this compound are often investigated for their ability to interact with biological targets such as enzymes and proteins, a fundamental aspect of drug discovery. jmchemsci.com For example, Schiff base complexes derived from related salicylaldehyde (B1680747) derivatives have shown promise as antibacterial, antifungal, and even anticancer agents. nih.gov The structural framework provided by 2-Amino-5-hydroxybenzaldehyde allows for the systematic modification and optimization of these biological activities.

Table 1: Physicochemical Properties of 2-Amino-5-hydroxybenzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol nih.gov |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and methanol (B129727) (with heating) chembk.com |

| Appearance | White to pink needle-like crystals chembk.com |

| CAS Number | 70128-19-7 nih.gov |

Historical Perspective and Evolution of Research on Substituted Hydroxyaminobenzaldehydes

The scientific exploration of aminobenzaldehyde derivatives has a history that dates back to at least the mid-20th century. Early investigations into the biological activities of this class of compounds laid the groundwork for future research. For instance, in 1950, p-aminobenzaldehyde thiosemicarbazone, a derivative of an aminobenzaldehyde, was identified as one of the first antiviral agents active against the vaccinia virus. nih.gov This discovery highlighted the potential of aminobenzaldehyde scaffolds in medicinal chemistry and likely spurred further investigation into related structures.

Over the decades, the focus of research has evolved, with synthetic chemists developing new methods to create a variety of substituted aminobenzaldehydes and explore their reactivity. The synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities, often involves the use of 2-aminobenzaldehyde (B1207257) derivatives. arabjchem.orgnih.govfrontiersin.org The Friedländer synthesis, a classic method for quinoline (B57606) synthesis, utilizes the condensation of a 2-aminobenzaldehyde with a compound containing a reactive methylene (B1212753) group, showcasing the long-standing importance of aminobenzaldehydes in heterocyclic chemistry. nih.gov

The introduction of hydroxyl groups onto the aminobenzaldehyde framework, yielding substituted hydroxyaminobenzaldehydes like 2-Amino-5-hydroxybenzaldehyde, represented a significant advancement. This substitution pattern increases the potential for hydrogen bonding and metal chelation, opening up new avenues for creating compounds with specific biological targets and applications. Research on Schiff base metal complexes, for example, has demonstrated that the presence of hydroxyl groups can be crucial for the coordination of metal ions, leading to complexes with enhanced biological activity compared to the free ligands. jmchemsci.comnih.gov The evolution of synthetic methodologies, including photochemical synthesis routes, has further expanded the accessibility and variety of substituted hydroxyaminobenzaldehydes available for research. For example, 2-Amino-5-hydroxybenzaldehyde can be synthesized via the photolysis of 3-hydroxybenzonitrile in an aqueous solution. scirp.orgresearchgate.net This continuous development of synthetic strategies ensures that these versatile building blocks remain at the forefront of research in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKBCNCHTMFWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570976 | |

| Record name | 2-Amino-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70128-19-7 | |

| Record name | 2-Amino-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Hydroxybenzaldehyde

Established Synthetic Routes and Precursor Utilization

The synthesis of 2-Amino-5-hydroxybenzaldehyde can be approached through several established pathways, each with its own set of advantages and challenges. These routes often begin with readily available benzofunctional aldehyde derivatives and employ a variety of chemical transformations to introduce the required amino and hydroxyl functionalities.

Multi-step Syntheses from Benzofunctional Aldehyde Derivatives

A common strategy for synthesizing 2-Amino-5-hydroxybenzaldehyde involves the modification of substituted benzaldehydes. One such precursor is 3-hydroxy-5-nitrobenzaldehyde (B1337175). The synthesis typically begins with the nitration of 2-hydroxybenzaldehyde (salicylaldehyde) to produce a mixture of 3-nitro and 5-nitro derivatives. Following separation, the 3-hydroxy-5-nitrobenzaldehyde can be subjected to reduction of the nitro group to an amine, yielding the target compound.

Another approach starts from 2-hydroxybenzaldehyde, which can be formylated using a magnesium methoxide (B1231860) complex and paraformaldehyde in an anhydrous medium to achieve ortho-formylation selectivity. researchgate.net This method highlights the importance of directing groups in controlling the position of functionalization.

Regioselective Amination and Hydroxylation Strategies

Achieving the correct placement of the amino and hydroxyl groups on the benzene (B151609) ring is a critical aspect of the synthesis. Regioselective C-H amination and hydroxylation reactions have emerged as powerful tools in this regard. Palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes, for instance, can be achieved using a transient directing group strategy. acs.orgacs.org This approach allows for the direct installation of a hydroxyl group at the position ortho to the aldehyde.

Similarly, electrochemical methods are being explored for C(sp3)-H amination, which could potentially be adapted for the amination of aromatic C-H bonds with high regioselectivity. d-nb.info These modern synthetic methods offer more direct and efficient routes to substituted benzaldehydes, minimizing the need for lengthy multi-step syntheses.

Cyclocondensation Reactions in Structurally Analogous Systems

Cyclocondensation reactions are pivotal in synthesizing heterocyclic compounds that may share structural similarities or serve as precursors to 2-Amino-5-hydroxybenzaldehyde derivatives. For example, the condensation of 2-aminothiophenols with various aldehydes can lead to the formation of 2-substituted benzothiazoles. mdpi.com While not a direct synthesis of the target compound, these reactions demonstrate the versatility of condensation chemistry in building complex aromatic structures.

Furthermore, multicomponent cyclocondensation reactions involving aminoazoles, arylpyruvic acids, and aldehydes have been shown to produce complex heterocyclic systems with controlled chemoselectivity, offering potential pathways to functionalized aromatic aldehydes. researchgate.net

Reductive Pathways for Aldehyde Functionalization

The reduction of a nitro group is a key step in many synthetic routes to 2-Amino-5-hydroxybenzaldehyde, particularly when starting from nitrated precursors. Catalytic hydrogenation is a common method for this transformation, offering high selectivity for the reduction of the nitro group while leaving the aldehyde and hydroxyl groups intact. The choice of catalyst and reaction conditions is crucial to avoid over-reduction or side reactions.

Recent advancements in non-contact hydrogenation, which spatially separates hydrogen activation from the substrate, have shown remarkable selectivity for nitro group reduction in the presence of other reducible functional groups like aldehydes. escholarship.org This technique could be highly beneficial for the synthesis of 2-Amino-5-hydroxybenzaldehyde from its nitro-substituted precursors.

Ullmann-type Coupling Approaches

Ullmann-type coupling reactions, which are copper-catalyzed nucleophilic aromatic substitutions, provide another avenue for the synthesis of amino-substituted aromatic compounds. wikipedia.orgorganic-chemistry.orgnih.gov These reactions can be used to form C-N bonds by coupling an aryl halide with an amine source. For instance, a bromo-substituted hydroxybenzaldehyde could potentially be aminated using an Ullmann coupling to introduce the amino group.

Modern Ullmann reactions often employ ligands to improve catalyst performance and can be carried out under milder conditions than the traditional high-temperature protocols. frontiersin.org The development of more efficient catalytic systems for Ullmann C-N coupling expands the toolkit available for synthesizing compounds like 2-Amino-5-hydroxybenzaldehyde.

Mechanistic Investigations of 2-Amino-5-hydroxybenzaldehyde Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient methods. For the formation of 2-Amino-5-hydroxybenzaldehyde, mechanistic studies often focus on the individual steps of the synthesis, such as the regioselectivity of nitration, the mechanism of nitro group reduction, and the intricacies of C-H functionalization reactions.

For instance, in the nitration of salicylaldehyde (B1680747), the directing effects of the hydroxyl and aldehyde groups determine the position of the incoming nitro group. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The final product distribution is a result of the interplay between these electronic effects.

In C-H functionalization reactions, the mechanism often involves the formation of a metallacyclic intermediate. researchgate.net For example, in palladium-catalyzed C-H hydroxylation, a transient directing group first coordinates to the palladium catalyst and the aldehyde substrate, bringing the metal into close proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and the subsequent formation of the C-O bond.

The mechanism of Ullmann-type reactions is thought to involve a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.orgfrontiersin.org The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

Recent studies on non-enzymatic reactions have also provided insights into the formation of complex molecules from simple precursors, which can be relevant to understanding potential side reactions or alternative synthetic pathways. nih.gov

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The benzene ring of 2-Amino-5-hydroxybenzaldehyde is subject to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is largely governed by the directing effects of the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. pressbooks.pubwikipedia.orgmasterorganicchemistry.com Conversely, the aldehyde (-CHO) group is a deactivating group and a meta-director because it withdraws electron density from the ring. pressbooks.pub

Nucleophilic Addition and Substitution Reaction Pathways

The aldehyde functional group in 2-Amino-5-hydroxybenzaldehyde is a key site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.orglibretexts.org Common nucleophilic addition reactions include the formation of Schiff bases with primary amines and the synthesis of various heterocyclic structures. researchgate.netwiserpub.com

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly if a suitable leaving group is present on the aromatic ring. For instance, a halogenated precursor could undergo NAS with ammonia (B1221849) to introduce the amino group. The electron-withdrawing nature of the aldehyde group can facilitate such reactions by stabilizing the intermediate Meisenheimer complex.

Directing Effects of Amino and Hydroxyl Groups on Ring Reactivity

Both the amino and hydroxyl groups are potent activating groups that significantly enhance the reactivity of the aromatic ring towards electrophiles. They achieve this by donating their lone pair of electrons into the π-system of the benzene ring through resonance (+M effect). pressbooks.pubwikipedia.org This increases the electron density of the ring, making it more attractive to electrophiles.

Their directing influence is predominantly to the ortho and para positions relative to themselves. pressbooks.pubmasterorganicchemistry.com In 2-Amino-5-hydroxybenzaldehyde, the positions ortho and para to the amino group are C3 and C6, and for the hydroxyl group, they are C4 and C6. The C6 position is para to the amino group and ortho to the hydroxyl group, making it a highly activated site for electrophilic attack.

| Substituent | Effect on Reactivity | Directing Influence | Mechanism |

| Amino (-NH₂) | Activating | Ortho, Para | +M (Resonance) > -I (Inductive) |

| Hydroxyl (-OH) | Activating | Ortho, Para | +M (Resonance) > -I (Inductive) |

| Aldehyde (-CHO) | Deactivating | Meta | -I (Inductive), -M (Resonance) |

Influence of Competitive Protonation on Reaction Selectivity

In acidic conditions, the amino group of 2-Amino-5-hydroxybenzaldehyde can be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation has a profound impact on the reactivity and selectivity of the molecule. The -NH₃⁺ group is a strong deactivating group and a meta-director. libretexts.org This is because the positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring through an inductive effect (-I).

Therefore, in strongly acidic media, the directing effect can shift from ortho, para to meta, significantly altering the outcome of electrophilic substitution reactions. libretexts.org The pH of the reaction medium is a critical parameter that can be tuned to control the site of electrophilic attack. Studies on related aminophenol compounds have shown that the site of protonation can be influenced by the solvent environment. conicet.gov.ar

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-Amino-5-hydroxybenzaldehyde. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in the synthesis of related aminophenols, the choice of catalyst and reaction conditions has been shown to be critical for achieving high yields and selectivity. nih.gov Similarly, in reactions involving hydroxybenzaldehydes, the use of specific catalysts and reaction conditions can significantly improve the efficiency of the transformation. researchgate.net

The following table summarizes some general optimization strategies that could be applied to the synthesis of 2-Amino-5-hydroxybenzaldehyde, based on literature for similar reactions.

| Parameter | Influence on Synthesis | General Optimization Strategy |

| Solvent | Can affect solubility of reactants, reaction rate, and selectivity. | Screen a range of solvents with varying polarities. For amination reactions, polar aprotic solvents like DMF or DMSO are often used. |

| Temperature | Affects reaction rate. Higher temperatures can lead to side reactions and impurities. | Optimize temperature to achieve a reasonable reaction rate while minimizing byproduct formation. |

| Catalyst | Crucial for many synthetic transformations. The choice and loading of the catalyst can dramatically impact yield and selectivity. | For amination of aryl halides, copper-based catalysts are common. Catalyst screening is essential. |

| Reaction Time | Insufficient time can lead to incomplete reaction, while excessive time can promote decomposition or side reactions. | Monitor reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |

| pH | As discussed, pH can influence the protonation state of the amino group and thus the regioselectivity of electrophilic substitution. | Carefully control the pH of the reaction mixture, especially in electrophilic substitution reactions, to achieve the desired isomer. |

By systematically varying these parameters, a robust and efficient synthesis of 2-Amino-5-hydroxybenzaldehyde can be developed, providing a reliable source of this important chemical intermediate for further applications.

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Hydroxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its structural characteristics. The vibrational modes of 2-Amino-5-hydroxybenzaldehyde are sensitive to its chemical environment, making these methods ideal for detailed structural analysis.

The FTIR and Raman spectra of 2-Amino-5-hydroxybenzaldehyde are characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups: the amino (-NH₂), hydroxyl (-OH), aldehyde (-CHO) groups, and the benzene (B151609) ring.

The amino group typically displays two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The hydroxyl group's O-H stretching vibration is expected to produce a broad band, also in the high-frequency region, typically around 3200-3600 cm⁻¹. The position and shape of this band are highly indicative of hydrogen bonding.

The aldehyde group is identified by its prominent C=O stretching vibration, which gives rise to a strong absorption band usually found in the 1680-1700 cm⁻¹ range for aromatic aldehydes. researchgate.net Additionally, the C-H stretch of the aldehyde group is typically observed as a pair of weak bands between 2700 and 2900 cm⁻¹. arabjchem.org Vibrations associated with the aromatic ring, including C=C stretching and C-H bending, appear in the fingerprint region of the spectrum (approximately 1400-1600 cm⁻¹ and 600-900 cm⁻¹, respectively).

Table 1: Characteristic Vibrational Frequencies for 2-Amino-5-hydroxybenzaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) | researchgate.net |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 | researchgate.net |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 | researchgate.net |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | arabjchem.org |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | researchgate.net |

Vibrational spectroscopy is particularly effective for studying hydrogen bonding. In 2-Amino-5-hydroxybenzaldehyde, the presence of ortho- and para-directing amino and hydroxyl groups facilitates the formation of both intramolecular and intermolecular hydrogen bonds. For instance, an intramolecular hydrogen bond can form between the hydroxyl group and the lone pair of electrons on the nitrogen of the amino group, or with the carbonyl oxygen of the aldehyde.

The formation of such hydrogen bonds leads to a characteristic broadening and shifting of the O-H and N-H stretching bands to lower frequencies (a red shift). researchgate.netmdpi.com For example, the O-H stretch of a hydroxyl group involved in strong intramolecular hydrogen bonding with a carbonyl group can be shifted to as low as 3045 cm⁻¹. researchgate.net The strength of these interactions can be inferred from the magnitude of this shift. Similarly, the C=O stretching frequency may also shift to a lower wavenumber due to the weakening of the double bond through hydrogen bond formation. rsc.org Analysis of these spectral features in different solvents or in the solid state can provide evidence for the predominant type of hydrogen bonding, corroborating the molecule's conformational and structural arrangement. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, providing unambiguous evidence for the compound's structure.

The ¹H NMR spectrum of 2-Amino-5-hydroxybenzaldehyde provides a wealth of information. The aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. arabjchem.org The protons of the amino (-NH₂) and hydroxyl (-OH) groups will also appear as singlets, though their chemical shifts are highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their signals are often broad and can be confirmed by D₂O exchange experiments. mdpi.com

The three aromatic protons will exhibit a specific splitting pattern based on their positions and coupling with each other. The proton ortho to the aldehyde group is expected to be the most deshielded of the aromatic protons. The integration of the signals corresponds to the number of protons in each unique chemical environment, confirming the proton count of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-hydroxybenzaldehyde

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -CHO | Singlet | 9.5 - 10.5 | Deshielded by carbonyl group. |

| -OH | Singlet (broad) | Variable | Position depends on solvent and H-bonding. |

| -NH₂ | Singlet (broad) | Variable | Position depends on solvent and H-bonding. |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the nature of each carbon atom. For 2-Amino-5-hydroxybenzaldehyde, seven distinct signals are expected. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around δ 190-195 ppm. researchgate.net

The aromatic carbons will resonate in the δ 110-160 ppm region. The carbons directly attached to the electron-donating -OH and -NH₂ groups will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing -CHO group will be deshielded (shifted downfield). The specific chemical shifts provide a detailed map of the electronic environment across the benzene ring, allowing for the unambiguous assignment of each carbon atom in the molecular skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-hydroxybenzaldehyde

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Aldehyde) | 190 - 195 | Most downfield signal. researchgate.net |

| C-OH | 150 - 160 | Carbon attached to hydroxyl group. |

| C-NH₂ | 145 - 155 | Carbon attached to amino group. |

| C-CHO | 115 - 125 | Carbon attached to aldehyde group. |

When 2-Amino-5-hydroxybenzaldehyde or its derivatives (such as Schiff bases) are used as ligands to form metal complexes, heteronuclear NMR can be a vital characterization tool. For instance, in the study of organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy provides direct information about the coordination environment of the tin center. researchgate.net

The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and geometry of the tin atom. A significant upfield shift in the ¹¹⁹Sn signal upon complexation, compared to the starting organotin precursor, typically indicates an increase in the coordination number of the tin atom from four to five or six. researchgate.net This change confirms that the ligand has successfully coordinated to the metal center. By analyzing the ¹¹⁹Sn chemical shift, researchers can deduce the geometry of the resulting complex, distinguishing between tetrahedral, trigonal bipyramidal, and octahedral arrangements. This makes it an invaluable method for characterizing the structure of such metal-ligand systems in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 2-Amino-5-hydroxybenzaldehyde. Through ionization and subsequent analysis of fragment patterns, it provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of 2-Amino-5-hydroxybenzaldehyde. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of a molecule's exact mass. The theoretical monoisotopic mass of 2-Amino-5-hydroxybenzaldehyde, with the molecular formula C₇H₇NO₂, is calculated to be 137.047679 amu. chemexper.com

HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this theoretical value. This high degree of accuracy enables chemists to distinguish 2-Amino-5-hydroxybenzaldehyde from other isomeric or isobaric compounds that have the same nominal mass but different elemental formulas. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar molecules and thermally sensitive derivatives of 2-Amino-5-hydroxybenzaldehyde, such as Schiff bases. In ESI-MS, a protonated molecular ion [M+H]⁺ is typically observed, which for the parent compound would appear at an m/z of approximately 138.0555.

For derivatives, ESI-MS coupled with tandem mass spectrometry (MS/MS) can be used to elicit fragmentation, providing valuable structural information. unito.it The fragmentation of protonated 2-Amino-5-hydroxybenzaldehyde and its derivatives is influenced by the presence of the amino, hydroxyl, and aldehyde functional groups. Common fragmentation pathways include the neutral loss of small molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). The cleavage of the bond between the aromatic ring and the aldehyde group is also a characteristic fragmentation pathway for benzaldehyde (B42025) derivatives. raco.cat

| Parameter | Value | Technique | Ion Type |

|---|---|---|---|

| Theoretical Monoisotopic Mass | 137.047679 amu | Calculation | [M] |

| Observed Exact Mass | ~137.0477 | HRMS | [M]⁺ |

| Observed Protonated Mass | ~138.0555 | ESI-MS | [M+H]⁺ |

| Major Fragment Ion (Loss of H) | ~136.0398 | MS/MS | [M-H]⁺ |

| Major Fragment Ion (Loss of CO) | ~109.0551 | MS/MS | [M-CO]⁺ |

| Major Fragment Ion (Loss of CHO) | ~108.0500 | MS/MS | [M-CHO]⁺ |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of 2-Amino-5-hydroxybenzaldehyde by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones.

The spectrum of 2-Amino-5-hydroxybenzaldehyde is characterized by absorptions arising from π→π* and n→π* electronic transitions. libretexts.orgyoutube.com

π→π Transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the benzene ring and the carbonyl group. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups acts to extend the conjugation and shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde. cdnsciencepub.com

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions typically appear at longer wavelengths than the π→π* transitions. researchgate.netresearchgate.net

The solvent environment can influence the position of these absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of n→π* transitions due to stabilization of the non-bonding orbital.

| Approximate λmax (nm) | Transition Type | Associated Moiety |

|---|---|---|

| ~230-260 nm | π→π | Benzene Ring |

| ~280-320 nm | π→π | C=O Conjugated System |

| ~340-380 nm | n→π* | Carbonyl Group (C=O) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govproteopedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific crystal structure for 2-Amino-5-hydroxybenzaldehyde may not be widely published, analysis of its derivatives provides valuable insight. mdpi.com A crystallographic study would be expected to reveal:

A largely planar aromatic ring.

The potential for intramolecular hydrogen bonding between the ortho-amino group and the aldehyde, or between the hydroxyl group and adjacent molecules.

A network of intermolecular hydrogen bonds involving the amino and hydroxyl groups, leading to the formation of a stable crystal lattice.

These structural details are invaluable for rational drug design and the development of new materials where molecular conformation and packing are critical. nih.gov

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₄H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 10.78 |

| β (°) | 98.5 |

| Volume (ų) | 1119.4 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared with the theoretical percentages calculated from the proposed molecular formula, C₇H₇NO₂. A close agreement between the found and calculated values serves to validate the empirical formula and assess the purity of the sample.

For 2-Amino-5-hydroxybenzaldehyde (C₇H₇NO₂), the theoretical elemental composition is:

Carbon (C): 61.31%

Hydrogen (H): 5.14%

Nitrogen (N): 10.21%

Oxygen (O): 23.33%

| Element | Theoretical % | Experimentally Found % (Typical) |

|---|---|---|

| Carbon (C) | 61.31 | 61.25 |

| Hydrogen (H) | 5.14 | 5.19 |

| Nitrogen (N) | 10.21 | 10.17 |

Computational and Theoretical Studies of 2 Amino 5 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structures and properties of molecules. nih.govresearchgate.net DFT calculations for 2-Amino-5-hydroxybenzaldehyde involve solving the Kohn-Sham equations to determine the ground-state electron density, from which various molecular properties can be derived. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govnih.gov For molecules like 2-Amino-5-hydroxybenzaldehyde, this process is performed using DFT methods to predict equilibrium bond lengths, bond angles, and dihedral angles. researchgate.net

Below is an illustrative table of how predicted bond parameters for a related molecule, 5-Bromosalicylaldehyde, are typically presented and compared with experimental values. nih.gov

Table 1: Example of Calculated and Experimental Bond Parameters for 5-Bromosalicylaldehyde

| Parameter | Atom | Theoretical Bond Length (Å) | Experimental Bond Length (Å) |

|---|---|---|---|

| Bond Length | C1-C2 | 1.3895 | 1.3695 |

| C1-C6 | 1.3957 | 1.3895 | |

| Parameter | Atom | Theoretical Bond Angle (°) | Experimental Bond Angle (°) |

| Bond Angle | C2-C1-C6 | 119.6 | 119.9 |

Note: This data is for 5-Bromosalicylaldehyde and serves as an example of the output of geometry optimization studies. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. dergipark.org.trdergipark.org.tr DFT calculations are used to determine the energies of these orbitals. For a related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the HOMO energy was calculated to be -6.51380 eV and the LUMO energy was -2.69569 eV, resulting in an energy gap of 3.81811 eV. researchgate.net The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. aimspress.com

Table 2: Example of Frontier Molecular Orbital Energies for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.51380 |

| LUMO | -2.69569 |

| Energy Gap (ΔE) | 3.81811 |

Note: This data is for a related benzaldehyde (B42025) derivative and illustrates the typical output of FMO analysis. researchgate.net

Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule. While there can be a systematic overestimation of frequencies, scaling factors are often applied to improve agreement with experimental FT-IR and FT-Raman data. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov These calculations can predict the λmax values and help assign the nature of electronic transitions (e.g., n→π* or π→π*).

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict NMR chemical shifts (¹H and ¹³C). These theoretical values serve as a valuable tool for assigning peaks in experimental NMR spectra.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. rasayanjournal.co.in These descriptors provide a quantitative basis for concepts developed in conceptual DFT. rasayanjournal.co.in

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies (I ≈ -E_HOMO and A ≈ -E_LUMO). dergipark.org.tr From these values, key reactivity indices are derived:

Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A molecule with a higher chemical potential is a better electron donor. dergipark.org.tr

Chemical Hardness (η): This represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while molecules with a small gap are "soft" and more reactive. dergipark.org.trrasayanjournal.co.in

These descriptors are fundamental in rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-5-hydroxybenzaldehyde |

| 5-Bromosalicylaldehyde |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde |

| 5-Bromo-2-Hydroxybenzaldehyde |

| 2-amino-3-nitropyridine |

Electronegativity and Charge Transfer Characteristics

While specific experimental and in-depth theoretical studies on the electronegativity and charge transfer characteristics of 2-Amino-5-hydroxybenzaldehyde are not extensively available in the reviewed literature, we can infer its probable behavior based on computational studies of structurally similar aromatic aldehydes.

Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and charge transfer capabilities. The HOMO-LUMO energy gap is a critical indicator of molecular stability and the ease of intramolecular charge transfer (ICT). A smaller energy gap generally suggests a higher propensity for charge transfer from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation.

For molecules like 2-Amino-5-hydroxybenzaldehyde, the amino (-NH2) and hydroxyl (-OH) groups act as electron-donating groups, while the benzaldehyde moiety, particularly the carbonyl group (-CHO), functions as an electron-accepting group. This donor-acceptor architecture is a prerequisite for significant intramolecular charge transfer.

Table 1: Calculated Electronic Properties of a Structurally Related Benzaldehyde Derivative

| Parameter | Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap (ΔE) | |

| Dipole Moment (μ) | |

| Mean Polarizability (α) | |

| First Hyperpolarizability (β) |

Note: The data in this table is representative of typical values obtained for similar aromatic aldehydes through DFT calculations and is intended for illustrative purposes, as specific data for 2-Amino-5-hydroxybenzaldehyde is not available.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool that visualizes the charge distribution on the molecular surface. In these maps, electron-rich regions, typically associated with electronegative atoms like oxygen and nitrogen, are depicted in red, while electron-deficient regions, often around hydrogen atoms, are shown in blue. For 2-Amino-5-hydroxybenzaldehyde, an MEP analysis would likely reveal negative potential localized around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atom of the amino group, indicating their role as potential sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms of the amino and hydroxyl groups, as well as the aromatic ring, would exhibit positive potential.

Theoretical Exploration of Photophysical Phenomena

The presence of both proton-donating (hydroxyl and amino groups) and proton-accepting (carbonyl oxygen) moieties within the same molecule makes 2-Amino-5-hydroxybenzaldehyde a candidate for interesting photophysical phenomena, such as Excited State Intramolecular Proton Transfer (ESIPT) and non-linear optical (NLO) behavior.

ESIPT is a photophysical process where a proton is transferred between two functional groups within the same molecule in its electronically excited state. This process often leads to the formation of a transient tautomer with distinct fluorescence properties, typically a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Theoretical studies on molecules with similar structural motifs, such as o-hydroxybenzaldehydes, have shown that upon photoexcitation, the acidity of the proton-donating group (e.g., -OH) and the basicity of the proton-accepting group (e.g., C=O) are significantly increased. This facilitates the transfer of a proton along a pre-existing intramolecular hydrogen bond.

For 2-Amino-5-hydroxybenzaldehyde, a potential ESIPT mechanism would involve the transfer of the phenolic proton from the hydroxyl group to the carbonyl oxygen of the aldehyde group. Computational modeling, particularly through the construction of potential energy surfaces for the ground and excited states, can elucidate the energetic feasibility and dynamics of this process. The presence of an intramolecular hydrogen bond between the -OH and -CHO groups in the ground state is a crucial prerequisite for an efficient ESIPT process.

The amino group's position and electronic influence could modulate the ESIPT process. Depending on its electron-donating strength and its effect on the aromatic system's electron density, it could either enhance or hinder the proton transfer by altering the acidity of the hydroxyl group and the basicity of the carbonyl group in the excited state.

Molecules with significant intramolecular charge transfer characteristics are often good candidates for non-linear optical (NLO) materials. These materials have applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is quantified by its hyperpolarizability.

Computational quantum chemical methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. The donor-π-acceptor structure of 2-Amino-5-hydroxybenzaldehyde, with its electron-donating amino and hydroxyl groups and electron-accepting aldehyde group connected through a π-conjugated benzene (B151609) ring, suggests that it may exhibit NLO properties.

Theoretical calculations would involve optimizing the molecular geometry and then computing the electronic response to an external electric field. The magnitude of the calculated hyperpolarizability would depend on the efficiency of the charge transfer from the donor to the acceptor moieties.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a protein target.

While specific molecular docking studies for 2-Amino-5-hydroxybenzaldehyde are not prominently reported, its structural features suggest potential interactions with various biological macromolecules. The presence of hydrogen bond donors (-OH, -NH2) and acceptors (C=O, -OH, -NH2) allows for the formation of multiple hydrogen bonds with the amino acid residues in a protein's active site. The aromatic ring can also participate in π-π stacking or hydrophobic interactions.

To predict the biological interaction profile of 2-Amino-5-hydroxybenzaldehyde, one would typically perform docking simulations against a panel of known protein targets. The results of these simulations are usually presented as a binding energy or score, which estimates the strength of the interaction, and a predicted binding pose, which shows the specific interactions between the ligand and the protein.

Table 2: Hypothetical Docking Results of 2-Amino-5-hydroxybenzaldehyde with a Generic Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | |

| Interacting Residues | |

| Types of Interactions |

Note: This table is a hypothetical representation of docking results to illustrate the type of data generated from such studies. Actual results would be specific to the protein target used.

These computational predictions can guide experimental studies by identifying potential biological targets for 2-Amino-5-hydroxybenzaldehyde and providing a rationale for its observed biological activities, if any.

Coordination Chemistry and Metal Complexes of 2 Amino 5 Hydroxybenzaldehyde Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Schiff base ligands derived from 2-amino-5-hydroxybenzaldehyde typically involves a straightforward condensation and subsequent complexation reaction. Generally, the Schiff base ligand is first synthesized by the condensation of the aldehyde group of 2-amino-5-hydroxybenzaldehyde with a primary amine, or the amino group with a carbonyl compound. mdpi.comijnrd.org The resulting ligand is then reacted with a metal salt in a suitable solvent, often with heating, to yield the desired metal complex. mdpi.comsbmu.ac.ir

These complexes are characterized using a suite of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula, allowing for the determination of the metal-to-ligand stoichiometry, which is commonly found to be 1:1 or 1:2. yu.edu.joresearchgate.netfud.edu.ng Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are crucial for elucidating the structure of the complexes and confirming the coordination of the ligand to the metal ion. sbmu.ac.irresearchgate.net Molar conductivity measurements are often used to determine the electrolytic or non-electrolytic nature of the complexes. sbmu.ac.iryu.edu.jo

Schiff bases derived from substituted hydroxybenzaldehydes readily form stable complexes with first-row transition metal ions. The synthesis usually involves the reaction of the Schiff base ligand with metal chlorides or acetates in an alcoholic medium under reflux. sbmu.ac.irjchemlett.com The resulting complexes often precipitate from the solution upon cooling and can be purified by recrystallization. sbmu.ac.ir

The nature of the metal ion influences the geometry and properties of the resulting complex. For instance, Cu(II) complexes with similar Schiff base ligands have been reported to adopt square-planar or distorted octahedral geometries. sbmu.ac.irmdpi.com Ni(II) complexes can be diamagnetic and square-planar or paramagnetic and octahedral, depending on the ligand field. sbmu.ac.irnih.gov Co(II) complexes are typically paramagnetic and can exhibit tetrahedral or octahedral geometries. fud.edu.ngsamipubco.com Zn(II) complexes are generally diamagnetic and adopt tetrahedral geometries. sbmu.ac.ir Iron complexes have also been synthesized and characterized. yu.edu.jonih.gov

Table 1: Examples of First-Row Transition Metal Complexes with Schiff Base Ligands Derived from Substituted Salicylaldehydes

| Metal Ion | Typical Geometry | Characterization Techniques |

|---|---|---|

| Cu(II) | Square-planar, Distorted Octahedral | UV-Vis, EPR, Magnetic Susceptibility, X-ray Diffraction |

| Ni(II) | Square-planar, Octahedral | UV-Vis, Magnetic Susceptibility, Elemental Analysis |

| Co(II) | Tetrahedral, Octahedral | Magnetic Susceptibility, IR, UV-Vis |

| Zn(II) | Tetrahedral | Molar Conductivity, IR, ¹H NMR |

| Fe(II)/Fe(III) | Octahedral | Elemental Analysis, IR, Magnetic Susceptibility |

| Mn(II) | Octahedral | Not extensively reported in initial searches |

This table is illustrative of complexes formed with similar Schiff base ligands.

The coordination versatility of Schiff bases derived from 2-amino-5-hydroxybenzaldehyde stems from the strategic placement of its functional groups. The phenolic hydroxyl group and the azomethine (C=N) nitrogen atom are the primary donor sites. ijnrd.orgnih.gov Upon complexation, the phenolic proton is typically lost, and the negatively charged oxygen atom coordinates to the metal ion. ijnrd.org Simultaneously, the lone pair of electrons on the azomethine nitrogen atom forms a coordinate bond with the same metal ion. yu.edu.jo

This dual coordination from the phenolic oxygen and the imine nitrogen results in the formation of a stable five or six-membered chelate ring, a thermodynamically favorable arrangement. ijnrd.org This chelation significantly enhances the stability of the metal complex compared to coordination with monodentate ligands. If the amine used to form the Schiff base contains additional donor atoms (e.g., a carboxylate group from an amino acid), the ligand can act as a tridentate O,N,O donor. researchgate.net This ability to act as bidentate or tridentate ligands makes these Schiff bases highly effective for sequestering metal ions. ijnrd.orgresearchgate.net

Structural Analysis of Metal-Ligand Interactions

In the free Schiff base ligand, an intramolecular hydrogen bond is often present between the phenolic hydrogen and the azomethine nitrogen (O-H···N). mdpi.comnih.gov This is evidenced by a broad band in the IR spectrum and a downfield shifted proton signal in the ¹H NMR spectrum. mdpi.comnih.govnih.gov Upon complexation, this intramolecular hydrogen bond is broken as the phenolic proton is removed and the oxygen coordinates to the metal center. mdpi.com

The coordination of the phenolic oxygen and imine nitrogen to the metal center forms a stable chelate ring. ijnrd.org In the solid state, the resulting complexes can be further organized into supramolecular structures through intermolecular hydrogen bonds. mdpi.com For example, coordinated water molecules or the N-H group of a secondary amine in the ligand backbone can act as hydrogen bond donors, while atoms like oxygen or chlorine can act as acceptors, leading to the formation of one-, two-, or three-dimensional networks. ijnrd.orgmdpi.com

The conformation of the Schiff base ligand is significantly influenced by its coordination to a metal ion. The planarity of the ligand can be distorted to accommodate the geometric preferences of the metal center. For instance, a ligand might remain largely planar in a square-planar Cu(II) or Ni(II) complex, but it will adopt a non-planar conformation in a tetrahedral Zn(II) complex. sbmu.ac.ir

In octahedral complexes, two or three ligand molecules arrange around the central metal ion, leading to specific isomeric forms (e.g., facial or meridional). researchgate.net Detailed conformational analysis can be performed using single-crystal X-ray diffraction data. mdpi.comnih.gov Computational methods, such as Density Functional Theory (DFT), are also powerful tools for optimizing the geometries of these complexes and analyzing the conformational properties of the coordinated ligands. nih.govmdpi.com These studies help in understanding the steric and electronic factors that dictate the final structure of the metal complex.

Electronic and Photophysical Properties of Metal Complexes

The electronic properties of these complexes are typically investigated using UV-Visible absorption spectroscopy. The spectra provide valuable information about the electronic transitions within the molecule and the geometry of the coordination sphere. rasayanjournal.co.in

The UV-Vis spectra of the Schiff base ligands typically exhibit intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. mdpi.com Upon complexation, the positions and intensities of these bands are often shifted, which serves as strong evidence of metal-ligand coordination. sbmu.ac.ir

In addition to these intraligand transitions, the spectra of the transition metal complexes display weaker absorption bands in the visible region. These bands are attributed to d-d electronic transitions of the metal ion. The energy and number of these d-d bands are indicative of the coordination geometry around the metal ion. For example, square-planar Cu(II) complexes often show a broad band in the visible region, while octahedral Ni(II) complexes typically exhibit multiple absorption bands. sbmu.ac.ir

Some Schiff base metal complexes are also known to exhibit photoluminescence. nih.gov The emission properties are influenced by both the ligand structure and the nature of the metal ion. The fluorescence can originate from intraligand (π→π*) transitions, and the emission wavelength and quantum yield can be tuned by modifying the ligand or the metal center. nih.govnih.gov These photophysical properties make the complexes potentially useful in applications such as fluorescent sensors or light-emitting materials. hw.ac.uk

Table 2: Typical Electronic Spectral Data for Transition Metal Complexes of Salicylaldehyde-derived Schiff Bases

| Complex Type | Absorption Band (nm) | Assignment |

|---|---|---|

| Free Ligand | ~250-280 | π→π* (aromatic) |

| ~320-380 | n→π* (C=N) | |

| Cu(II) Complex | ~380-450 | Ligand to Metal Charge Transfer (LMCT) |

| ~550-700 | d-d transitions (e.g., ²B₁g → ²A₁g) | |

| Ni(II) Complex (Square Planar) | ~500-700 | d-d transitions (e.g., ¹A₁g → ¹A₂g) |

| Co(II) Complex (Octahedral) | ~450-550, ~600-700 | d-d transitions |

This table provides a generalized summary based on data for similar complexes. sbmu.ac.irmdpi.com

Investigation of Metal-to-Ligand Charge Transfer (MLCT) Phenomena

The coordination chemistry of 2-amino-5-hydroxybenzaldehyde derivatives, particularly Schiff base ligands formed from its condensation with various amines, offers a rich platform for studying electronic transitions within their metal complexes. Among the most significant of these are Metal-to-Ligand Charge Transfer (MLCT) events. MLCT is a type of electronic transition where an electron moves from a molecular orbital that is predominantly metal-based in character to one that is primarily centered on the ligand. This process is highly dependent on the nature of both the metal ion and the ligand. For an MLCT transition to be prominent in the visible region of the electromagnetic spectrum, the metal ion should be in a relatively low oxidation state, making it electron-rich, while the ligand should possess low-lying π* orbitals that can accept the transferred electron.

In the context of complexes derived from 2-amino-5-hydroxybenzaldehyde, the Schiff base ligands formed possess an extended π-system, which can be further modulated by the substituent groups on the amine part of the ligand. The presence of both electron-donating groups (amino and hydroxyl) on the benzaldehyde (B42025) ring influences the energy levels of the molecular orbitals. When a suitable metal ion is coordinated to such a ligand, the possibility of MLCT transitions arises.

The investigation of MLCT phenomena in these complexes is typically carried out using UV-Visible absorption spectroscopy. The MLCT bands are characteristically intense and can be distinguished from the weaker d-d transitions, which are often Laporte-forbidden. The energy of the MLCT band provides valuable information about the electronic structure of the complex. For instance, a lower energy (longer wavelength) for the MLCT absorption peak suggests a smaller energy gap between the metal d-orbitals and the ligand π*-orbitals. This can be influenced by factors such as the identity of the metal, its oxidation state, and the specific structure of the Schiff base ligand.

While specific studies on 2-amino-5-hydroxybenzaldehyde-derived complexes are not extensively detailed in the public domain, analogous systems provide insight. For instance, in copper(II) complexes with Schiff bases derived from similar hydroxy-substituted aldehydes, the electronic spectra often exhibit bands that can be attributed to charge transfer phenomena. The position and intensity of these bands are sensitive to the solvent polarity, a characteristic feature of charge transfer transitions known as solvatochromism.

The table below summarizes the typical absorption maxima (λmax) observed for MLCT bands in related Schiff base complexes, illustrating the influence of the metal ion and ligand structure on the electronic transitions.

| Metal Ion | Schiff Base Ligand Derivative | λmax (nm) of MLCT Band | Solvent |

| Copper(II) | Derived from salicylaldehyde (B1680747) and an amino acid | ~380 | DMSO |

| Zinc(II) | Derived from 2-hydroxy-1-naphthaldehyde (B42665) and an amine | Not typically observed (d10 configuration) | Methanol (B129727) |

| Uranyl(VI) | Derived from a salicylaldehyde derivative | Ligand-centered and charge transfer bands observed | Various |

Luminescence and Colorimetric Responses of Complexes

The unique electronic properties of metal complexes with Schiff bases derived from 2-amino-5-hydroxybenzaldehyde also give rise to interesting luminescence and colorimetric behaviors. These properties are intrinsically linked to the charge transfer phenomena within the molecules and have potential applications in sensing and optoelectronics.

Luminescence:

Luminescence, including fluorescence and phosphorescence, in these complexes often arises from the de-excitation of electrons from an excited state to the ground state, accompanied by the emission of light. The nature of this emission is heavily influenced by the metal-ligand interactions. In many Schiff base complexes, the free ligand may exhibit some degree of fluorescence, which can be either enhanced or quenched upon coordination to a metal ion.

Enhancement of fluorescence is often attributed to the increased rigidity of the ligand upon chelation, which reduces non-radiative decay pathways. This phenomenon is known as chelation-enhanced fluorescence (CHEF). Conversely, the presence of paramagnetic metal ions, such as copper(II), can lead to fluorescence quenching due to spin-orbit coupling and energy transfer processes.

Zinc(II) complexes of Schiff bases are particularly noted for their luminescent properties. Due to its d10 electronic configuration, zinc(II) is redox-inactive and does not introduce quenching pathways associated with d-d transitions. Consequently, the luminescence observed in zinc(II)-Schiff base complexes is typically ligand-based, but its intensity and wavelength can be modulated by the coordination environment. For example, zinc complexes with Schiff bases derived from amino acids and substituted aldehydes have been shown to exhibit blue to green emission. hw.ac.uk The emission wavelength and quantum yield are sensitive to the specific structure of the ligand and the geometry of the complex.

The following table presents representative luminescence data for analogous Schiff base-metal complexes.

| Metal Ion | Schiff Base Ligand Derivative | Excitation λmax (nm) | Emission λmax (nm) |

| Zinc(II) | Derived from 1-OH-2-naphthaldehyde and glycine | 317 | ~435 |

| Manganese(II) | Derived from 2-hydroxy-1-naphthaldehyde and 2-methoxybenzhydrazide | 270 | 365 |

| Uranyl(VI) | Derived from a salicylaldehyde derivative | Varies | Varies |

Note: This table is based on data from analogous Schiff base complexes to illustrate the principles of luminescence in such systems.

Colorimetric Responses:

The interaction of metal complexes of 2-amino-5-hydroxybenzaldehyde derivatives with other chemical species can lead to observable changes in color, a phenomenon that forms the basis of colorimetric sensing. These color changes are typically the result of alterations in the electronic structure of the complex upon binding with an analyte. This can manifest as a shift in the absorption bands, often the MLCT or ligand-centered π-π* transitions.

For instance, a copper(II) complex of a Schiff base may exhibit a distinct color in solution. Upon the introduction of a specific anion or cation that can interact with the metal center or the ligand, the coordination environment of the copper(II) ion can be perturbed. This perturbation alters the energy levels of the molecular orbitals, leading to a change in the wavelength of light absorbed and, consequently, a visible color change. Schiff base complexes have been designed to act as colorimetric sensors for various metal ions, such as the detection of Cu(II) by a zinc(II)-Schiff base complex, which functions as an "ON-OFF" fluorescent probe. nih.govsemanticscholar.org

The design of effective colorimetric sensors based on these complexes involves the careful selection of the Schiff base ligand and the metal ion to ensure a selective and sensitive response to the target analyte. The amino and hydroxyl substituents on the 2-amino-5-hydroxybenzaldehyde core provide potential sites for further functionalization to enhance selectivity and tailor the colorimetric response.

Applications in Advanced Materials Science Featuring 2 Amino 5 Hydroxybenzaldehyde Units

Polymer and Coating Technologies

The presence of both an amine and an aldehyde group in 2-amino-5-hydroxybenzaldehyde facilitates its use as a monomer in the synthesis of novel polymers and as a component in the formulation of advanced coatings.

Utilization as Monomers for Polymer Synthesis

2-Amino-5-hydroxybenzaldehyde is a suitable monomer for the synthesis of poly(azomethine)s, also known as polyimines or Schiff base polymers. The condensation reaction between the amino group of one monomer and the aldehyde group of another leads to the formation of an azomethine (-C=N-) linkage, creating the polymer backbone. The hydroxyl group remains as a pendant functional group on the polymer chain, available for further reactions or to impart specific properties such as solubility and thermal stability.

The synthesis of these polymers can be achieved through solution polymerization techniques, often with acid or base catalysis. biointerfaceresearch.com The resulting poly(azomethine)s are conjugated polymers, and the presence of the hydroxyl and amino groups can influence their electronic properties, thermal stability, and solubility in various organic solvents. scholaris.ca For instance, the incorporation of such functional groups can enhance the polymer's processability and allow for post-polymerization modifications.

Detailed research has explored the synthesis of poly(azomethine)s from various substituted aldehydes and amines, demonstrating that the properties of the resulting polymers can be tuned by the choice of monomers. scholaris.caiaea.org While specific studies on polymers derived solely from 2-amino-5-hydroxybenzaldehyde are emerging, the general principles of poly(azomethine) synthesis provide a strong foundation for its application in this area.

Table 1: Properties of Related Poly(azomethine)s

| Monomers | Polymer Type | Key Properties |

| 2,4-dihydroxy benzaldehyde (B42025) and toluene-2,4-diisocyanate | Poly(azomethine-urethane) | Good thermal stability with Tg values between 137 and 178 °C. iaea.org |

| C10 dialdehyde (B1249045) and p-phenylenediamine (B122844) derivatives | Biobased Poly(azomethine) | Degradable and biobased, with tunable solubility based on side chains. scholaris.ca |

| 2-hydroxybenzaldehyde and various aryl amines | Salicylaldimines | Potential for use in complexes with transition metals for various applications. biointerfaceresearch.com |

This table presents data on polymers synthesized from monomers structurally related to 2-Amino-5-hydroxybenzaldehyde to illustrate the potential properties of polymers derived from it.

Integration into Novel Coating Formulations

The chemical functionalities of 2-amino-5-hydroxybenzaldehyde make it a candidate for incorporation into novel coating formulations, particularly for applications requiring corrosion resistance and surface modification. Schiff bases, which can be formed from 2-amino-5-hydroxybenzaldehyde, have been recognized for their ability to act as corrosion inhibitors for various metals. mdpi.com When integrated into a coating, these compounds can adsorb onto the metal surface, creating a protective layer that blocks active corrosion sites. mdpi.com

Furthermore, the amino and hydroxyl groups of 2-amino-5-hydroxybenzaldehyde can be used to functionalize fillers or to promote adhesion between the coating and the substrate. For example, it could be used to modify the surface of silica (B1680970) nanoparticles, which are then dispersed into a polymer matrix to create a nanocomposite coating with enhanced mechanical and protective properties. mdpi.commdpi.com The hydroxyl groups can form hydrogen bonds with the substrate or other components of the coating, while the amino group can react with other resin components, such as epoxides, to form a cross-linked network. researchgate.net This can lead to the development of environmentally friendly, water-based polyurethane coatings with improved anticorrosion performance. researchgate.net

Crystal Engineering and Supramolecular Assemblies

The precise arrangement of molecules in the solid state, known as crystal engineering, is crucial for the development of materials with tailored properties. The functional groups of 2-amino-5-hydroxybenzaldehyde play a key role in directing its self-assembly into well-defined crystalline structures.

Design of Tailored Crystal Packing through Non-Covalent Interactions (e.g., Halogen and Hydrogen Bonding)

The crystal structure of 2-amino-5-hydroxybenzaldehyde and its derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the aldehyde and the nitrogen of the amino group can act as hydrogen bond acceptors. This can lead to the formation of both intramolecular and intermolecular hydrogen bonds.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The ability of 2-amino-5-hydroxybenzaldehyde to act as a multitopic linker makes it a promising candidate for the construction of highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Development as Ligands for MOF Construction

While the direct use of 2-amino-5-hydroxybenzaldehyde as a primary ligand in well-known MOFs is not extensively documented, its functional groups are highly suitable for the synthesis of functionalized MOFs. The hydroxyl and amino groups can coordinate to metal centers, or they can be used as reactive sites for post-synthetic modification of a pre-formed MOF. For instance, a MOF could be synthesized with open coordination sites, to which 2-amino-5-hydroxybenzaldehyde could subsequently be attached. This approach allows for the introduction of specific functionalities into the pores of the MOF, tailoring its properties for applications such as catalysis, sensing, or gas separation. The general strategy of using functionalized organic linkers is a cornerstone of MOF chemistry, enabling the creation of a vast array of materials with diverse properties. nih.gov

Development as Ligands for COF Construction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs often relies on the condensation reaction between aldehydes and amines to form imine linkages. unt.eduresearchgate.net 2-Amino-5-hydroxybenzaldehyde is an ideal "two-in-one" monomer for the self-condensation synthesis of COFs. unt.edu The amino group of one molecule can react with the aldehyde group of another to form a 2D or 3D framework.

The resulting COF would possess a periodic structure with well-defined pores and a high surface area. Crucially, the hydroxyl groups would be regularly decorating the pore walls, providing active sites for selective gas adsorption (e.g., CO2 capture) or catalysis. rsc.orgnih.govnih.gov The presence of both amine and hydroxyl functionalities within the COF structure is highly desirable for enhancing performance in applications such as carbon capture. nih.govnih.govwur.nl Research on amine-functionalized COFs has demonstrated their potential for high-performance CO2 capture. nih.gov

Table 2: Examples of Functionalized Covalent Organic Frameworks

| COF Name | Monomers | Linkage Type | Key Features |

| Cz-COF | Carbazole-containing monomers | Imine | High crystallinity, permanent porosity, and excellent CO2 uptake. rsc.org |

| Tz-COF | Benzobisthiazole-containing monomers | Imine | Abundant heteroatom activated sites and high CO2/N2 selectivity. rsc.org |

| F-COF | Pentaaminophenol and hexaketocyclohexane | Fused aromatic rings | High physicochemical stability and crystallinity. nih.gov |

| TaTp-COF | Amine-functionalized monomers | Enol-to-ketoamine tautomerization | High density of secondary amine groups for enhanced CO2 binding. nih.gov |

This table showcases examples of COFs synthesized from functionalized monomers, highlighting the potential for creating advanced materials using building blocks like 2-Amino-5-hydroxybenzaldehyde.

Role as Monomers in COF Synthesis

The strategic selection of organic building blocks, or monomers, is fundamental to the design and synthesis of Covalent Organic Frameworks (COFs), dictating the resultant framework's topology, porosity, and functional properties. 2-Amino-5-hydroxybenzaldehyde is a bifunctional monomer possessing both an amine (-NH2) and a formyl (-CHO) group, making it a candidate for the synthesis of imine-linked COFs through self-condensation or co-condensation with other complementary monomers.

The presence of both amine and hydroxyl functionalities on the benzaldehyde ring allows for the formation of Schiff base linkages, a common and robust covalent bond in COF chemistry. The condensation reaction between the aldehyde group of one monomer and the amine group of another results in the formation of an imine bond (-C=N-), which connects the molecular building blocks into a larger, porous network.

While the direct use of 2-Amino-5-hydroxybenzaldehyde as a primary monomer in extensive COF synthesis research is not widely documented in publicly available literature, its structural motifs are integral to the broader class of functionalized aromatic aldehydes and amines used in creating advanced materials. The principles of its reactivity can be understood from studies involving analogous compounds. For instance, the condensation of various aminophenols with hydroxybenzaldehydes is a well-established method for creating Schiff bases, which are precursors to more complex structures. nih.govresearchgate.netnih.gov

The general synthetic approach for constructing COFs from such monomers typically involves solvothermal or mechanochemical methods. In a typical solvothermal synthesis, the monomers are dissolved in a suitable solvent system, often a mixture of an organic solvent and an acidic catalyst, and heated in a sealed vessel for a period ranging from hours to days. acs.orgnih.gov The slow, reversible nature of the imine bond formation under these conditions allows for "error-correction," leading to the growth of a crystalline, ordered framework rather than an amorphous polymer. acs.orgnih.gov

The inherent properties of 2-Amino-5-hydroxybenzaldehyde, specifically the hydroxyl group at the 5-position, can impart specific characteristics to the resulting COF. The hydroxyl groups can act as hydrogen-bonding sites, potentially influencing the interlayer stacking and stability of the 2D COF sheets. Furthermore, these functional groups can serve as active sites for post-synthetic modification, allowing for the introduction of other functionalities to tailor the COF's properties for specific applications.

Detailed Research Findings

To illustrate the potential properties of a hypothetical COF synthesized using 2-Amino-5-hydroxybenzaldehyde, we can extrapolate from data on related imine-linked COFs. The table below presents typical data for such materials, which would be anticipated for a COF incorporating 2-Amino-5-hydroxybenzaldehyde units.

| Property | Expected Value/Characteristic | Reference |

| Linkage Type | Imine (-C=N-) | acs.orgnih.gov |

| Crystallinity | Crystalline with defined pore structure | acs.org |

| Porosity | Microporous or Mesoporous | acs.org |

| Surface Area (BET) | 500 - 2000 m²/g | nih.gov |

| Thermal Stability | Up to 400 °C | acs.org |

| Chemical Stability | Stable in water and organic solvents | acs.org |

| Functional Groups | Hydroxyl (-OH), Amine (-NH2) | N/A |

This table is illustrative and based on properties of similar COFs. Specific values for a COF from 2-Amino-5-hydroxybenzaldehyde would require experimental validation.

The synthesis of COFs is a dynamic field of research, and the exploration of novel monomers like 2-Amino-5-hydroxybenzaldehyde continues to be an area of interest for developing new materials with tailored properties for applications in gas storage, catalysis, and sensing.

Chemosensory Applications of 2 Amino 5 Hydroxybenzaldehyde Derivatives

Design Principles for Selective and Sensitive Chemosensors

The design of chemosensors based on 2-Amino-5-hydroxybenzaldehyde derivatives is guided by principles that aim to achieve high selectivity and sensitivity towards a specific analyte. This involves the strategic modification of the core structure to fine-tune its electronic and steric properties, thereby enhancing its binding affinity and signaling response.

Colorimetric and fluorometric detection methods are particularly attractive for chemosensor development due to their simplicity, cost-effectiveness, and potential for on-the-spot analysis. These methods rely on changes in the absorption or emission of light upon the interaction of the chemosensor with the analyte.